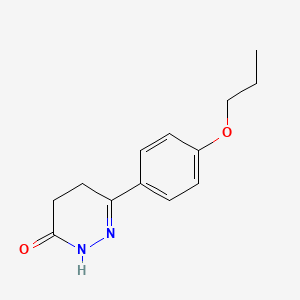![molecular formula C19H22N2O2 B4665913 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4665913.png)
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide
Overview
Description
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, also known as MPBD, is a chemical compound that belongs to the family of benzamides. MPBD is a synthetic compound that is used in scientific research for its potential therapeutic benefits. The compound has been shown to have a variety of biochemical and physiological effects, making it an interesting area of study for researchers.
Mechanism of Action
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents these neurotransmitters from being reabsorbed into the nerve cells. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have an effect on mood and behavior.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been shown to have a variety of biochemical and physiological effects, including an increase in locomotor activity, anxiolytic effects, and antidepressant effects. The compound has also been shown to have an effect on the reward system in the brain, which may be relevant to addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide in lab experiments is that it has a high affinity for the dopamine and serotonin transporters, which makes it a useful tool for studying these systems. However, one limitation of using 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the brain.
Future Directions
There are several future directions for research on 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide, including the development of new compounds that have similar effects but with fewer side effects. Additionally, further research is needed to understand the long-term effects of 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide on the brain and behavior. Finally, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide may be useful in the development of new treatments for addiction, depression, and anxiety.
Scientific Research Applications
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide has been studied for its potential therapeutic benefits in a variety of areas, including addiction, depression, and anxiety. The compound has been shown to have an effect on the dopamine and serotonin systems in the brain, which are important in regulating mood and behavior.
properties
IUPAC Name |
4-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-6-16(7-11-18)19(22)20-14-15-4-8-17(9-5-15)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHRBDXDUNLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)
![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-3-methylpiperidine](/img/structure/B4665876.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665884.png)
![2-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethoxy]benzamide](/img/structure/B4665893.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4665897.png)

![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4665904.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4665907.png)


![2,6-dimethoxy-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4665923.png)